Methyl 2-bromomethyl-5-tert-butyl-benzoate

描述

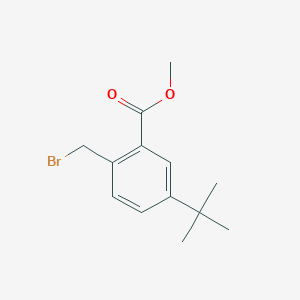

Methyl 2-bromomethyl-5-tert-butyl-benzoate is a brominated aromatic ester characterized by a benzoate backbone substituted with a bromomethyl (–CH₂Br) group at the 2-position and a bulky tert-butyl (–C(CH₃)₃) group at the 5-position. Its molecular formula is C₁₄H₁₇BrO₂, with a calculated molecular weight of 297.19 g/mol. The tert-butyl group induces significant steric hindrance, influencing crystallinity and solubility, while the bromomethyl moiety enhances electrophilic reactivity, making the compound a valuable intermediate in Suzuki coupling, alkylation, or pharmaceutical precursor synthesis .

The compound is typically synthesized via esterification of 2-bromomethyl-5-tert-butyl-benzoic acid with methanol under acidic catalysis, followed by purification via recrystallization. Its applications span agrochemicals, polymer additives, and bioactive molecule synthesis, leveraging its balanced reactivity and stability .

Structure

2D Structure

属性

IUPAC Name |

methyl 2-(bromomethyl)-5-tert-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO2/c1-13(2,3)10-6-5-9(8-14)11(7-10)12(15)16-4/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPWOKNWGBYYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101219813 | |

| Record name | Methyl 2-(bromomethyl)-5-(1,1-dimethylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220040-01-6 | |

| Record name | Methyl 2-(bromomethyl)-5-(1,1-dimethylethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220040-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(bromomethyl)-5-(1,1-dimethylethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromomethyl-5-tert-butyl-benzoate typically involves the bromination of methyl 5-tert-butylbenzoate. The process can be summarized as follows:

Starting Material: Methyl 5-tert-butylbenzoate.

Bromination: The starting material is treated with bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the substitution of the hydrogen atom at the second position with a bromomethyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反应分析

Types of Reactions: Methyl 2-bromomethyl-5-tert-butyl-benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Reduction: The compound can be reduced to the corresponding methyl 2-methyl-5-tert-butylbenzoate using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: Oxidation of the compound can yield carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) is used under reflux conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media are employed.

Major Products:

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Reduction: The major product is methyl 2-methyl-5-tert-butylbenzoate.

Oxidation: Products include carboxylic acids and other oxidized derivatives.

科学研究应用

Methyl 2-bromomethyl-5-tert-butyl-benzoate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and specialty chemicals.

Medicinal Chemistry: The compound is utilized in the development of new drug candidates, particularly those targeting specific biological pathways.

Material Science: It is employed in the synthesis of polymers and advanced materials with unique properties.

Biological Studies: The compound is used in biochemical assays and studies to investigate its effects on biological systems.

作用机制

The mechanism of action of Methyl 2-bromomethyl-5-tert-butyl-benzoate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The bromomethyl group acts as an electrophilic center, attracting nucleophiles and facilitating substitution reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.

相似化合物的比较

Key Observations:

Molecular Weight and Boiling Point : The tert-butyl and bromomethyl groups elevate the molecular weight and boiling point compared to simpler esters like methyl salicylate .

Solubility: The tert-butyl group reduces polar solvent solubility, favoring non-polar media like dichloromethane (DCM) .

Reactivity : The bromomethyl group enables nucleophilic displacement, contrasting with methyl salicylate’s hydroxyl-directed reactivity .

Research Findings and Industrial Relevance

Recent studies highlight the compound’s utility in synthesizing rigid, sterically protected ligands for catalysis. For instance, tert-butyl groups stabilize transition states in asymmetric synthesis, while bromomethyl sites allow modular functionalization . Industrial patents emphasize its role in polymer cross-linking agents, leveraging bromine’s radical scavenging properties .

生物活性

Methyl 2-bromomethyl-5-tert-butyl-benzoate is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial effects, mechanisms of action, and relevant case studies.

This compound is characterized by its bromomethyl and tert-butyl substituents, which contribute to its chemical reactivity and biological interactions. The presence of the bromine atom is particularly significant in biological systems, as halogens are known to influence the pharmacokinetic and pharmacodynamic properties of organic compounds.

Antimicrobial Activity

Recent studies have shown that this compound exhibits notable antimicrobial activity against various bacterial strains. The compound's mechanism of action primarily involves the inhibition of bacterial RNA polymerase, which is crucial for bacterial survival and replication.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Streptococcus pneumoniae | 8 µg/mL | Inhibition of RNA synthesis |

| Staphylococcus aureus | 16 µg/mL | Disruption of cell wall synthesis |

| Escherichia coli | 32 µg/mL | Inhibition of protein synthesis |

The compound was found to be particularly effective against Streptococcus pneumoniae, with a MIC value indicating significant bacteriostatic activity. This suggests that this compound could be a candidate for further development as an antimicrobial agent.

The biological activity of this compound can be attributed to its ability to interact with bacterial enzymes and disrupt essential metabolic processes. Specifically, the compound's bromomethyl group is believed to form covalent bonds with nucleophilic sites on proteins, leading to enzyme inactivation.

Case Study: Inhibition of RNA Polymerase

In a study examining the inhibition of bacterial RNA polymerase, this compound was shown to interfere with the formation of the RNAP holoenzyme. This was evidenced by fluorescence microscopy techniques that demonstrated altered localization patterns of RNAP within bacterial cells . The structural optimization of related compounds has led to enhanced antimicrobial activity, underscoring the importance of chemical modifications in drug design .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. Modifications to the benzoate moiety and variations in halogen substitution have been explored to enhance antimicrobial properties. For instance, replacing certain functional groups has resulted in a fourfold increase in antimicrobial activity against Streptococcus pneumoniae when specific electron-withdrawing groups were introduced .

常见问题

Q. How can I optimize the bromomethylation reaction for synthesizing methyl 2-bromomethyl-5-tert-butyl-benzoate?

Methodological Answer: Bromomethylation typically involves radical-initiated or nucleophilic substitution reactions. For regioselective bromination at the 2-position, use a tert-butyl group as a steric directing agent. Optimize reaction conditions (e.g., N-bromosuccinimide (NBS) in CCl₄ under UV light) to minimize side reactions like over-bromination. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 4:1) and confirm purity via HPLC (>95%) . For intermediates like 5-tert-butyl-2-methylbenzoate, ensure anhydrous conditions to avoid hydrolysis of the methyl ester.

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

- NMR : Use ¹H NMR to identify the tert-butyl singlet (~1.3 ppm) and bromomethyl protons (δ ~4.5 ppm). ¹³C NMR should show the ester carbonyl (~168 ppm) and quaternary carbons from the tert-butyl group.

- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion [M+H]⁺ (expected m/z ~299.1 for C₁₃H₁₅BrO₂).

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of regiochemistry and steric effects (e.g., as in analogous brominated benzoate derivatives ).

Q. How should I handle and store this compound to ensure stability?

Methodological Answer: Store the compound at +4°C in amber vials under inert gas (argon/nitrogen) to prevent photodegradation and hydrolysis. For long-term storage, lyophilize and keep at -20°C . Confirm stability via periodic HPLC analysis (retention time consistency) and monitor for bromide ion formation via ion chromatography .

Advanced Research Questions

Q. How can I resolve contradictions in reaction yields when scaling up bromomethylation?

Methodological Answer: Scale-up challenges often arise from inefficient mixing or localized heating. Use a flow chemistry setup with controlled temperature (20–25°C) and residence time to maintain consistency. Perform kinetic studies (e.g., variable-temperature NMR) to identify rate-limiting steps. Compare small-batch vs. large-scale HPLC traces to detect impurities (e.g., di-brominated byproducts) and adjust stoichiometry of NBS accordingly .

Q. What strategies can mitigate crystallization challenges for X-ray structure determination?

Methodological Answer:

- Solvent Screening : Use mixed solvents (e.g., dichloromethane:hexane) to slow crystallization and improve crystal quality.

- Seeding : Introduce microcrystals of analogous compounds (e.g., methyl 5-(2-bromoacetyl)-2-propoxy-benzoate ) to induce epitaxial growth.

- Low-Temperature Data Collection : Collect SCXRD data at 123 K to reduce thermal motion artifacts, as demonstrated for brominated benzamide derivatives .

Q. How can I evaluate the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Substrate Screening : Test the bromomethyl group’s viability in Pd-catalyzed couplings. Use aryl boronic acids with varying electronic profiles (e.g., electron-rich vs. electron-deficient).

- Kinetic Isotope Effect (KIE) Studies : Compare reaction rates using deuterated analogs (e.g., (2-bromoethyl)benzene-d5 ) to probe mechanistic pathways.

- In Situ Monitoring : Use ¹⁹F NMR (if fluorinated analogs are synthesized) or Raman spectroscopy to track intermediate formation .

Q. How do steric effects from the tert-butyl group influence the compound’s conformational dynamics?

Methodological Answer:

- DFT Calculations : Perform density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) to map energy minima for rotational isomers of the bromomethyl group.

- Dynamic NMR : Acquire variable-temperature ¹H NMR (e.g., -50°C to +50°C) to observe coalescence of diastereotopic protons near the tert-butyl group .

Q. What analytical workflows are recommended for identifying degradation products under oxidative conditions?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。